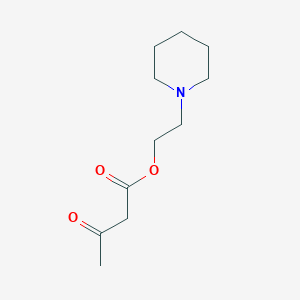

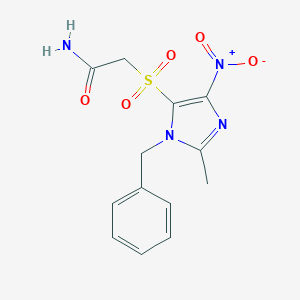

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid

描述

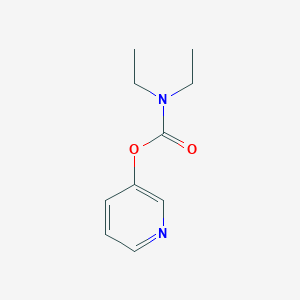

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid (NTCA) is a sulfur-containing nitrosamine that has been detected in human urine. It's interesting to note that while NTCA is considered non-carcinogenic, its precursor or related compounds may have carcinogenic potential (Rosenkranz & Klopman, 1987).

Synthesis Analysis

The synthesis of NTCA involves the reaction of formaldehyde with cysteine, which can occur both in vivo and in vitro (Ohshima et al., 1983). This process results in the formation of thiazolidine 4-carboxylic acid, the amine precursor, which is then easily nitrosated.

Molecular Structure Analysis

NTCA has been identified and characterized in human urine through various separative procedures and comparison with authentic material (Ohshima et al., 1984).

Chemical Reactions and Properties

NTCA may undergo metabolic conversion to N-nitrosothiazolidine (NTHZ), a compound present in food products and predicted to be carcinogenic (Rosenkranz & Klopman, 1987). This highlights the potential health risks associated with NTCA and its derivatives.

Physical Properties Analysis

The physical properties of NTCA, such as its solubility, melting point, and other physicochemical characteristics, were not directly reported in the available literature. However, its identification in urine samples suggests it is soluble in aqueous solutions.

Chemical Properties Analysis

NTCA's reactivity, particularly its potential for nitrosation, indicates its ability to form under certain biological conditions. Its formation in human urine suggests that it can be synthesized endogenously as a result of exposure to precursors like formaldehyde and nitrite/nitrate (Ohshima et al., 1983).

科学研究应用

Detection in Human Urine : Ohshima et al. (1983) identified N-nitrosothiazolidine 4-carboxylic acid (NTCA) as a new N-nitroso compound in human urine. This discovery suggests its potential utility in monitoring exposure to precursors like formaldehyde and NO-3/NO-2 (Ohshima, Friesen, O'neill, & Bartsch, 1983).

Carcinogenic Potential : Rosenkranz and Klopman (1987) predicted that NTCA is non-carcinogenic, contrasting with N-nitrosothiazolidine (NTHZ), which is predicted to be carcinogenic. NTCA might metabolize to NTHZ (Rosenkranz & Klopman, 1987).

Presence in Smoked Bacon : Massey et al. (1985) identified a new involatile N-nitroso compound, 2-(hydroxymethyl)-3-nitrosothiazolidine-4-carboxylic acid, in smoked bacon. They used chromatography, capillary gas chromatography, and mass spectrometry for this identification (Massey et al., 1985).

Excretion in Human Urine : Ohshima et al. (2004) found that NTCA and its 2-methyl derivative (NMTCA) are frequently detected in human urine, with higher levels in smokers than nonsmokers (Ohshima et al., 2004).

Mutagenicity Studies : Umano et al. (1984) showed that 2-hydroxyalkyl-N-nitrosothiazolidines vary in mutagenicity in Salmonella typhimurium strains. Certain compounds like HMNT and PHPNT demonstrated clear dose-response mutagenicity (Umano, Shibamoto, Fernando, & Wei, 1984).

Synthesis Study : Cragin and Shibamoto (1989) successfully synthesized 2-14C-N-nitrosothiazolidine with high purity and yield, which required a low injection port temperature to prevent denitrosation (Cragin & Shibamoto, 1989).

Bacterial Formation in Stomach : Calmels et al. (1991) found that nitrosation-proficient bacteria can increase the formation of NTCA in the rat stomach, particularly in conditions of omeprazole-induced achlorhydria (Calmels, Béréziat, Ohshima, & Bartsch, 1991).

Role of Cysteine in Human Urine : O'Neill and Ohshima (1987) discussed how cysteine acts both as a precursor to thiazolidine 4-carboxylic acids in human urine and as a potential inhibitor of endogenous N-nitrosation, indicating a protective role of thiol functions in dietary constituents (O'neill & Ohshima, 1987).

属性

IUPAC Name |

2-methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-3-7(6-10)4(2-11-3)5(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENHCEGSGRQUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(CS1)C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908540 | |

| Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-N-nitrosothiazolidine-4-carboxylic acid | |

CAS RN |

103659-08-1 | |

| Record name | 2-Methyl-N-nitrosothiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103659081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-nitroso-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)

![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)